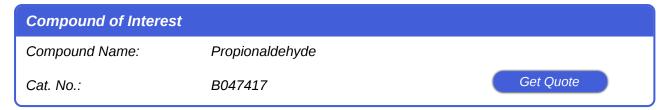


# Propionaldehyde: A Comprehensive Technical Guide for Researchers

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IUPAC Name: Propanal CAS Number: 123-38-6

This technical guide provides an in-depth overview of **propionaldehyde** (propanal), a significant three-carbon aldehyde.[1] It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical and physical properties, safety and handling, experimental protocols for its synthesis, and its biological relevance.

## **Core Chemical and Physical Properties**

**Propionaldehyde** is a colorless, flammable liquid with a characteristic pungent, fruity odor.[1] [2] It is a highly reactive compound due to the presence of the aldehyde functional group.[3][4]

Table 1: Physicochemical Properties of Propionaldehyde



Property	Value	Reference
Molecular Formula	C <sub>3</sub> H <sub>6</sub> O	[1]
Molecular Weight	58.08 g/mol	[1]
Boiling Point	46-50 °C	[1]
Melting Point	-81 °C	[1]
Density	0.81 g/cm <sup>3</sup>	[2]
Flash Point	-26 °C	[1][2]
Solubility in Water	20 g/100 mL	[1]
Vapor Pressure	235 mmHg at 20 °C	[2]

## **Safety and Handling**

**Propionaldehyde** is a hazardous substance and requires careful handling in a laboratory setting. It is highly flammable and can form explosive mixtures with air.[5] Vapors are heavier than air and may travel to a source of ignition and flash back.

Table 2: GHS Hazard Information for Propionaldehyde

Hazard Class	Hazard Statement
Flammable Liquids	H225: Highly flammable liquid and vapor.[1]
Acute Toxicity (Oral)	H302: Harmful if swallowed.[1]
Skin Corrosion/Irritation	H315: Causes skin irritation.[1]
Serious Eye Damage/Irritation	H318: Causes serious eye damage.[1]
Acute Toxicity (Inhalation)	H332: Harmful if inhaled.[1]
Specific target organ toxicity	H335: May cause respiratory irritation.[1]

#### **Handling Precautions:**



- Work in a well-ventilated area, preferably under a fume hood.
- Keep away from heat, sparks, open flames, and other ignition sources.
- Use non-sparking tools and explosion-proof equipment.
- Wear appropriate personal protective equipment (PPE), including safety goggles, chemicalresistant gloves, and a lab coat.
- Ground and bond containers and receiving equipment to prevent static discharge.

# Experimental Protocol: Synthesis of Propionaldehyde

This section details a laboratory-scale synthesis of **propionaldehyde** via the oxidation of n-propyl alcohol, adapted from a procedure published in Organic Syntheses.[3]

#### Materials and Equipment:

- n-Propyl alcohol (100 g, 1.7 moles)
- Potassium dichromate (164 g, 0.56 mole)
- Concentrated sulfuric acid (120 mL, 2.2 moles)
- Water (1 L)
- Anhydrous sodium sulfate (5 g)
- 2-L three-necked round-bottomed flask
- Mercury-sealed stirrer
- · Dropping funnel
- 60-cm bulb condenser
- Distillation apparatus



Ice-water bath

#### Procedure:

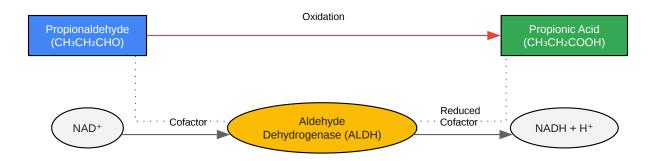
- Place 100 g (125 cc, 1.7 moles) of n-propyl alcohol into a 2-L three-necked round-bottomed flask equipped with a mercury-sealed stirrer, a dropping funnel, and a 60-cm bulb condenser set at a 45° angle.[3]
- Circulate water at 60°C through the bulb condenser. Connect a second condenser for downward distillation to the top of the first condenser, and circulate cold water through it. The receiver should be cooled in an ice-water bath.[3]
- Heat the alcohol in the flask to boiling and begin stirring.[3]
- Prepare an oxidizing mixture by dissolving 164 g (0.56 mole) of potassium dichromate in 1 L
  of water and carefully adding 120 cc of concentrated sulfuric acid.[3]
- Add the oxidizing mixture to the boiling alcohol through the dropping funnel over approximately 30 minutes, maintaining vigorous boiling of the flask's contents.[3]
- After the addition is complete, continue to boil the mixture for an additional 15 minutes to distill any remaining aldehyde.[3]
- Collect the distillate, which is crude **propionaldehyde**.
- Dry the collected propionaldehyde with 5 g of anhydrous sodium sulfate.
- Perform a fractional distillation of the dried product. Collect the fraction boiling between 48–55 °C. The expected yield is 44–47 g (45–49% of the theoretical amount).[3]

## **Biological Relevance and Metabolism**

**Propionaldehyde** is a reactive aldehyde that can be formed endogenously through various metabolic processes and is also present in the environment. In biological systems, it is primarily metabolized by the enzyme aldehyde dehydrogenase (ALDH).[6] This detoxification pathway is crucial as aldehydes are generally toxic to cells.



The metabolic pathway of **propionaldehyde** involves its oxidation to propionic acid, a reaction catalyzed by ALDH with the concomitant reduction of NAD+ to NADH.[6] Propionic acid can then enter central metabolic pathways.



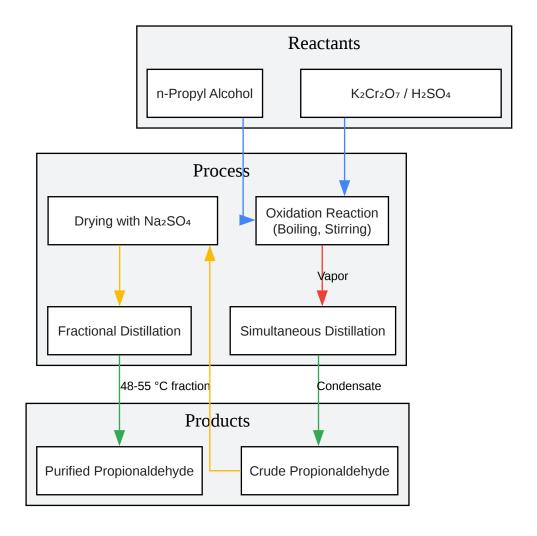
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Metabolic conversion of **propionaldehyde** to propionic acid by ALDH.

## **Experimental Workflow: Laboratory Synthesis**

The laboratory synthesis of **propionaldehyde** described in Section 3 can be visualized as a workflow diagram, outlining the key steps from starting materials to the purified product.





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Workflow for the laboratory synthesis of propionaldehyde.

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